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Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-

bromosalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine

chemical products. Due to the limited availability of published, comprehensive spectral data for

5-Bromo-benzooxazole-2-carbaldehyde, this guide will focus on the closely related and well-

characterized precursor, 5-bromosalicylaldehyde. We will delve into the interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide is intended for researchers, scientists, and drug development professionals, offering

field-proven insights into the structural confirmation and characterization of this important

molecule.

Introduction: The Significance of 5-
Bromosalicylaldehyde in Synthetic Chemistry
5-Bromosalicylaldehyde (2-hydroxy-5-bromobenzaldehyde) is a versatile aromatic aldehyde

that serves as a fundamental building block in organic synthesis. Its structure, featuring a

hydroxyl group ortho to the aldehyde and a bromine atom para to the hydroxyl group, provides

multiple reactive sites for the construction of more complex molecular architectures. This

compound is a common precursor in the synthesis of Schiff bases, coumarins, and other
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heterocyclic systems of medicinal interest. Accurate structural elucidation through

spectroscopic methods is paramount to ensure the identity and purity of 5-

bromosalicylaldehyde, which is critical for the successful synthesis of downstream products

and for meeting stringent regulatory requirements in drug development.

Experimental Protocols: A Self-Validating System
for Structural Confirmation
The following protocols outline the standard procedures for acquiring the spectral data

discussed in this guide. Adherence to these methodologies ensures data of high quality and

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 5-bromosalicylaldehyde is dissolved in 0.6-0.7 mL

of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz

spectrometer.

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum,

providing a single peak for each unique carbon atom. A wider spectral width (0-220 ppm)

is necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A

small amount of the sample (1-2 mg) is intimately mixed with approximately 100 mg of dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
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Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid

sample.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a

range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal

is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Electron Ionization (EI) is a common technique for the

analysis of small organic molecules like 5-bromosalicylaldehyde. The sample is introduced

into the mass spectrometer, where it is bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, generating a mass

spectrum.

Spectral Data Analysis and Interpretation
This section provides a detailed analysis of the NMR, IR, and Mass Spec data for 5-

bromosalicylaldehyde.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromosalicylaldehyde provides a wealth of information about the

proton environment in the molecule. The aromatic region is of particular interest, revealing the

substitution pattern on the benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~11.0 Singlet (broad) 1H -OH

~9.8 Singlet 1H -CHO

~7.6 Doublet 1H H-6

~7.5 Doublet of doublets 1H H-4

~7.0 Doublet 1H H-3

-OH Proton: The phenolic hydroxyl proton is typically observed as a broad singlet at a

downfield chemical shift (around 11.0 ppm) due to hydrogen bonding and its acidic nature.

Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a sharp singlet

at approximately 9.8 ppm.

Aromatic Protons: The three aromatic protons exhibit a distinct splitting pattern. The H-6

proton, ortho to the electron-withdrawing aldehyde group, is the most deshielded of the

aromatic protons. The H-4 proton is split by both H-3 and H-6, resulting in a doublet of

doublets. The H-3 proton, ortho to the electron-donating hydroxyl group, appears at the most

upfield position in the aromatic region.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

~195 C=O (aldehyde)

~160 C-2 (C-OH)

~138 C-4

~135 C-6

~122 C-3

~115 C-5 (C-Br)

~113 C-1

Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a very

downfield chemical shift, around 195 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon bearing the hydroxyl group (C-2) is shifted

downfield due to the oxygen's electronegativity. The carbon attached to the bromine (C-5) is

also observed at a distinct chemical shift.

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

~1660 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic)

~1280 Strong C-O stretch (phenol)

~820 Strong
C-H bend (out-of-plane,

aromatic)

~670 Medium C-Br stretch
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O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the

hydrogen-bonded phenolic hydroxyl group.

C=O Stretch: A strong, sharp peak around 1660 cm⁻¹ is indicative of the aldehyde carbonyl

group.

Aromatic C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic

ring stretching vibrations.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint

region, typically around 670 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

The electron ionization mass spectrum of 5-bromosalicylaldehyde is expected to show a

molecular ion peak (M⁺) at m/z 200 and 202 with an approximate 1:1 intensity ratio, which is

characteristic of the presence of a single bromine atom (due to the natural isotopic abundance

of ⁷⁹Br and ⁸¹Br).

Molecular Structure and Fragmentation

Caption: Key fragmentation pathways of 5-bromosalicylaldehyde in EI-MS.

Conclusion: A Unified Approach to Structural
Verification
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

self-validating system for the structural confirmation of 5-bromosalicylaldehyde. Each

spectroscopic technique offers a unique and complementary piece of the structural puzzle. The

¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern

on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and aldehyde

functional groups. Finally, the mass spectrum establishes the molecular weight and provides

characteristic isotopic information for the bromine atom, while its fragmentation pattern offers
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further structural insights. This multi-faceted spectroscopic approach ensures an unambiguous

and confident characterization of this important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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